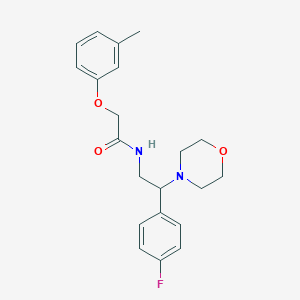![molecular formula C22H25N5O3S B2951231 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-60-2](/img/structure/B2951231.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and involves several functional groups . The three-dimensional quantitative structure-activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives are complex and involve several steps . The Castagnoli–Cushman reaction is a key step in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives are influenced by their molecular structure . The presence of the C4-carboxyl group and other structural elements are important for their activity .Scientific Research Applications
Antitumor Activity
Compounds with 3,4-dihydroquinolin structures have been studied for their antitumor properties. The derivative 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one , for example, has shown potent antitumor activity .
Plant Disease Management
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and tested for their effectiveness in managing plant diseases, particularly against pathogens like Pythium recalcitrans .
Synthesis of Biologically Active Quinazolinones
The dihydroquinolin fragment is used as a synthon for preparing biologically active quinazolinones, which exhibit various biological properties .
Functional Substrate for Synthesis
The same fragment can serve as a functional substrate for synthesizing modified derivatives that display different biological activities .
Diversity-Oriented Synthesis
There is potential for diversity-oriented synthesis of functionalized derivatives through Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions .
Advances in Synthesis and Biological Evaluation
Recent advances in synthesis techniques can lead to new derivatives with potential biological evaluations .
Mechanism of Action
Target of action
3,4-dihydroquinolin-2(1H)-one derivatives have been reported to have potent antiproliferative and antitumor activities against a variety of cancer cell lines . They have also been reported as potential antihypertensive and anti-depressive agents .
Mode of action
It has been found that inhibition of p38 map kinase can cause cytotoxic activities by these compounds .
Biochemical pathways
They are known to have antiproliferative effects, suggesting they may interfere with cell division and growth .
Pharmacokinetics
Their potent biological activities suggest they are likely to have good bioavailability .
Result of action
These compounds have shown to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Action environment
Like all drugs, factors such as temperature, ph, and presence of other substances can potentially affect their stability and efficacy .
Future Directions
The results of the studies would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-13(2)18-23-19-17(21(29)26(4)22(30)25(19)3)20(24-18)31-12-16(28)27-11-7-9-14-8-5-6-10-15(14)27/h5-6,8,10,13H,7,9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHNSOWZXZIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B2951149.png)
![3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2951151.png)
![3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2951152.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)
![4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2951155.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2951157.png)
![(1R,5S)-8-((2-fluorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2951159.png)
![ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate](/img/structure/B2951160.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2951161.png)
![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2951162.png)



![(1S,3R)-2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951171.png)